N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide
Description
N-[3-(2-Methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide is a benzothiazole derivative featuring a 1,3-benzothiazole core modified with a methylsulfonyl group at position 6, a 2-methoxyethyl substituent at position 3, and an acetamide moiety attached via a ylidene (exocyclic double bond) at position 2. The methylsulfonyl group is a strong electron-withdrawing substituent, while the 2-methoxyethyl chain may enhance solubility due to its ether linkage.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-9(16)14-13-15(6-7-19-2)11-5-4-10(21(3,17)18)8-12(11)20-13/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCKEJIFNRMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide. Its molecular formula is , with a molecular weight of 310.38 g/mol. The structure features a benzothiazole ring, which is significant for its biological activity.
The biological activity of N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may inhibit various enzymes involved in cellular signaling pathways, leading to alterations in cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases and phosphatases, disrupting normal cellular signaling.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to oxidative stress and subsequent cellular responses.
- Apoptotic Pathways : Evidence suggests that the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic factors.
Anticancer Properties
Numerous studies have explored the anticancer potential of N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide. In vitro assays demonstrate its effectiveness against various cancer cell lines, including breast cancer and leukemia cells.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| K562 (Leukemia) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Inhibition of cell migration |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. Studies indicate effectiveness against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Candida albicans | 32 | Antifungal |
Case Studies
- Case Study on Breast Cancer Treatment : A study published in Cancer Research investigated the effects of N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide on MCF-7 cells. Results indicated that treatment led to significant apoptosis through mitochondrial dysfunction and activation of caspase pathways.
- In Vivo Efficacy Against Bacterial Infections : An animal model study demonstrated that administration of the compound resulted in a notable reduction in bacterial load in infected mice compared to controls, suggesting potential for therapeutic use in infectious diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzothiazole Derivatives with Sulfonyl/Electron-Withdrawing Groups
(a) N-[6-(Morpholin-4-ylsulfonyl)benzothiazol-2-yl]-2-(2-naphthyloxy)acetamide ()
- Substituents : Morpholinylsulfonyl at position 6; naphthyloxy-acetamide at position 2.
- Key Differences: The morpholinylsulfonyl group introduces a bulky, polar substituent compared to the methylsulfonyl group in the target compound. This may reduce membrane permeability but improve water solubility.
- Molecular Weight : ~479.5 g/mol (vs. ~395.4 g/mol for the target compound, estimated based on formula).
(b) N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide ()
- Substituents : Trifluoromethyl at position 6; phenylacetamide at position 2.
- Key Differences : The trifluoromethyl group is less polar than methylsulfonyl but offers strong electron-withdrawing effects and metabolic stability. The phenylacetamide lacks the ylidene structure, reducing conjugation and rigidity compared to the target compound.
(c) N-[(2Z)-6-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide ()
- Substituents : Methylsulfonyl at position 6; fused benzothiazole-oxoacetamide at position 2.
- Key Differences : The additional benzothiazole ring creates a dimer-like structure, increasing molecular weight (419.5 g/mol) and complexity. This could enhance binding avidity but reduce synthetic accessibility compared to the target compound .
Benzothiazole Derivatives with Heterocyclic Modifications
(a) N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
- Substituents : Methyl at position 6; triazole-sulfanyl-acetamide at position 2.
- Key Differences: The triazole ring introduces hydrogen-bonding capacity, which may improve target engagement in enzymes like kinases.
(b) N-(6-Methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Substituents : Methyl at position 6; pyrimidoindole-sulfanyl-acetamide at position 2.
- Key Differences : The nitrophenyl-pyrimidoindole system adds significant steric bulk and nitro group reactivity, which could confer DNA intercalation or topoisomerase inhibition properties absent in the target compound .
Structural and Pharmacokinetic Implications
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide?
- Methodology : A multi-step synthesis approach is typically employed. For example, benzothiazole derivatives are often synthesized via cyclization of thioamide precursors under reflux with sodium acetate in ethanol (5–7 hours, 80–90°C) . Key intermediates like 6-methylsulfonyl-1,3-benzothiazole may require sulfonation using methylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Final acetamide formation can involve nucleophilic substitution with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical Note : Optimize reaction stoichiometry and temperature to avoid side products like over-sulfonated species.
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Resolves bond angles (e.g., C–S–C ≈ 106.02°) and confirms substituent positioning on the benzothiazole core .
- NMR spectroscopy : Key signals include the methylsulfonyl group (δ ~3.1 ppm for CH₃ in ¹H NMR; δ ~40 ppm in ¹³C NMR) and methoxyethyl protons (δ ~3.4–3.6 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₁₃H₁₆N₂O₃S₂.
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening Protocols :
- Enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) or kinases, given the sulfonamide and benzothiazole moieties’ known roles in binding ATP pockets .
- Antimicrobial testing : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices.
Advanced Research Questions
Q. How can contradictions between computational binding predictions and experimental bioactivity data be resolved?
- Approach :
Docking validation : Re-run molecular docking (e.g., AutoDock Vina) with explicit solvation and flexible side-chain adjustments.
Biolayer interferometry (BLI) : Measure real-time binding kinetics to confirm target engagement .
Metabolite profiling : Use LC-MS to rule out rapid degradation in assay media that may mask activity .
- Example : If MD simulations predict strong COX-2 binding but in vitro assays show low inhibition, check for off-target effects using a proteome-wide affinity pull-down assay.
Q. What mechanistic insights explain low yields in the final acetamide coupling step?
- Hypothesis & Testing :
- Steric hindrance : The 2-methoxyethyl group may impede nucleophilic attack. Test alternative coupling agents (e.g., HATU vs. EDCI) .
- Solvent effects : Replace polar aprotic solvents (DMF) with THF or acetonitrile to improve solubility.
- Kinetic monitoring : Use in situ FTIR to track reaction progress and identify intermediates.
Q. Which advanced spectroscopic methods are optimal for characterizing tautomeric forms of the benzothiazol-2-ylidene moiety?
- Techniques :
- Variable-temperature NMR : Detect equilibrium shifts between enol and keto tautomers in DMSO-d₆ .
- UV-Vis spectroscopy : Monitor λ_max shifts (e.g., 270–320 nm) under pH titration to identify protonation-dependent tautomerization .
- DFT calculations : Compare experimental IR frequencies (C=O stretch ~1680 cm⁻¹) with computed vibrational modes for tautomeric forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
